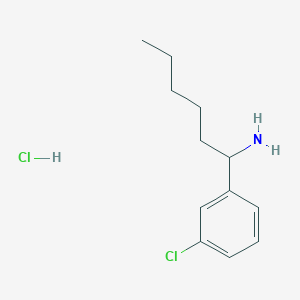

1-(3-Chlorophenyl)hexan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)hexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN.ClH/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10;/h5-7,9,12H,2-4,8,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRTUVOBSNXXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC(=CC=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Grignard Reaction and Subsequent Functional Group Transformations

A well-documented approach involves the formation of 3-chlorophenyl-magnesium bromide as a Grignard reagent, followed by acylation and further derivatization steps to eventually yield the target amine hydrochloride.

Formation of 3-Chlorophenyl-magnesium Bromide:

Prepared by reacting 3-chlorobromobenzene with magnesium in anhydrous conditions, maintaining low temperatures (-15°C to -10°C) to control reactivity.Acylation with Acetyl Chloride:

The Grignard reagent is added dropwise to acetyl chloride under controlled temperature (-15°C to -10°C), resulting in 3'-chloroacetophenone with a purity of 85-87% by GC.Chlorination to 3'-Chloro-2,2-dichloroacetophenone:

Raw 3'-chloroacetophenone is dissolved in acetic acid, and sulfuryl chloride is added dropwise at 30-35°C, followed by heating at 40°C for 2 hours.Hydrolysis and Extraction:

The chlorinated intermediate is treated with sodium hydroxide at 60-65°C, then acidified with hydrochloric acid and extracted with organic solvents.Isolation and Purification:

The final product is isolated by filtration, washing, and drying to constant weight.

Reaction Conditions and Yields:

| Step | Conditions | Yield/ Purity |

|---|---|---|

| Grignard formation | Mg, 3-chlorobromobenzene, -15 to -10°C | Not specified |

| Acylation with acetyl chloride | -15 to -10°C, 3-4 hours addition | 85-87% purity (GC) |

| Chlorination | Sulfuryl chloride, 30-40°C, 2 hours | Not specified |

| Hydrolysis and extraction | NaOH, 60-65°C, acidification | Not specified |

| Final isolation | Filtration, washing, drying | Product dried to constant weight |

This method, described in patent US5663360A, provides a robust route to intermediates that can be further converted to the amine hydrochloride derivative.

Flow Chemistry Approach for Intermediate Ketone Preparation

A modern method involves continuous flow synthesis to prepare key intermediates such as 2-bromo-1-(3-chlorophenyl)propan-1-one, which can be further transformed into the target amine.

Stock solutions of reactants are introduced into a flow system where they mix at a T-piece mixer.

The mixture passes through a coil reactor maintained at 44°C with a residence time of 10 minutes.

The reaction mixture is then quenched in a stirred solution of saturated potassium carbonate.

The organic layer is separated, dried, and concentrated to isolate the brominated ketone intermediate.

| Parameter | Value |

|---|---|

| Reactor temperature | 44°C |

| Residence time | 10 minutes |

| Yield of intermediate | 84% isolated yield |

| Conversion efficiency | 96% (by 1H NMR integration) |

This continuous flow method offers enhanced control, reproducibility, and scalability compared to batch processes.

Amination via Reaction with 3-Chloroaniline and Subsequent Derivatization

Another synthetic route involves the preparation of 1-(3-chlorophenyl)-piperazine derivatives, which share structural similarity and can be precursors or analogs to the target amine hydrochloride.

A mixture of bis-(2-chloroethylamine) hydrochloride, 3-chloroaniline, and p-toluenesulfonic acid in xylene is refluxed at 140-145°C.

Reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the mixture is cooled, inducing crystallization of the product.

The product is isolated by filtration, washed with chilled xylene and acetone, and dried under reduced pressure.

Further alkylation with 1-bromo-3-chloropropane in the presence of sodium hydroxide in acetone-water mixture yields substituted piperazine derivatives.

| Step | Conditions | Yield (%) |

|---|---|---|

| Piperazine formation | Reflux 140-145°C, xylene | 84.6 |

| Alkylation with bromo-chloropropane | 25-30°C, 15 hours, acetone/water | 72.6 |

Though this method targets piperazine derivatives, the amination and substitution strategies are relevant for synthesizing 1-(3-chlorophenyl)hexan-1-amine hydrochloride analogs or intermediates.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

The Grignard-based synthesis is classical and reliable, allowing for the introduction of the chlorophenyl moiety and subsequent functionalization. Temperature control is critical to avoid side reactions and ensure high purity of intermediates.

The chlorination step using sulfuryl chloride is effective for introducing dichloro substituents, which can be hydrolyzed or converted to amines.

Continuous flow methods represent a significant advancement, offering better heat and mass transfer, precise control of reaction parameters, and safer handling of reactive intermediates.

Amination routes involving 3-chloroaniline and alkyl halides provide alternative pathways, especially for derivatives with nitrogen heterocycles, which can be adapted for the synthesis of this compound or its analogs.

Purification typically involves solvent extraction, crystallization, and drying under controlled conditions to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)hexan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydrochloric acid (HCl) or acyl chlorides.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can yield amines or amides.

Substitution: Substitution reactions can produce various derivatives, including esters and ethers.

Scientific Research Applications

1-(3-Chlorophenyl)hexan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: The compound is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)hexan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing cellular signaling and physiological responses.

Molecular Targets and Pathways:

Receptors: The compound may bind to specific receptors in the central nervous system, affecting neurotransmitter release and uptake.

Pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylhexanamine Derivatives

Key Findings :

- Halogen Effects: Chlorine’s larger atomic size and polarizability compared to fluorine may enhance intermolecular interactions (e.g., van der Waals forces) and solubility in non-polar solvents. Fluorine’s electron-withdrawing nature could increase metabolic stability in pharmaceuticals.

- Substituent Position : Meta-substitution (3-position) in the target compound may favor specific binding conformations compared to ortho-substituted analogs (e.g., 2-Fluoro derivative in ), which could face steric hindrance.

Cyclohexane and Cyclobutane Backbone Analogs

Key Findings :

- Backbone Flexibility : The hexyl chain in the target compound offers greater conformational flexibility compared to rigid cyclohexane or strained cyclobutane rings. This flexibility may improve bioavailability by enabling better membrane permeability.

Piperazine and Piperidine Derivatives

Key Findings :

- Basicity and Solubility : Piperazine and piperidine backbones introduce nitrogen atoms, increasing basicity and water solubility compared to the target compound’s aliphatic amine.

- Pharmacological Relevance : Piperazine rings are common in antidepressants (e.g., Trazodone), suggesting the target compound’s hexyl chain might be optimized for different receptor targets.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

| Property | 1-(3-Chlorophenyl)hexan-1-amine HCl | 1-(3-Fluorophenyl)hexan-1-amine HCl | 1-(3-Bromophenyl)cyclohexan-1-amine HCl |

|---|---|---|---|

| Molecular Weight | ~231.74 | 231.74 | 290.62 |

| Halogen | Cl | F | Br |

| Solubility | Likely moderate in polar solvents | Similar to Cl analog | Soluble in chloroform, methanol, DMSO |

| Backbone | Flexible hexylamine | Flexible hexylamine | Rigid cyclohexane |

Key Insights :

- Solubility Trends : Bromine and cyclohexane in enhance solubility in organic solvents, whereas the target compound’s chlorine and flexible chain may favor moderate polar solvent solubility.

- Thermal Stability : Cyclobutane analogs () may exhibit lower thermal stability due to ring strain.

Pharmacological Potential

- Fluorophenyl Analogs : Fluorine’s metabolic stability could make these derivatives more suitable for long-acting formulations.

- Piperazine/Piperidine Analogs : Preferred in antidepressants due to enhanced receptor binding via nitrogen lone pairs.

Biological Activity

1-(3-Chlorophenyl)hexan-1-amine hydrochloride, often referred to as a synthetic cathinone, is a compound that has garnered attention due to its structural similarities to various psychoactive substances. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and associated risks.

- Molecular Formula : C9H12ClN·HCl

- Molecular Weight : Approximately 201.66 g/mol

- Structure : The compound features a hexanamine chain substituted with a 3-chlorophenyl group, which enhances its lipophilicity and potential interaction with biological targets.

This compound acts primarily as a stimulant, influencing neurotransmitter systems in the brain. Its mechanism involves:

- Dopamine Reuptake Inhibition : Similar to other cathinones, it may inhibit the reuptake of dopamine, leading to increased levels in the synaptic cleft and enhanced dopaminergic signaling.

- Serotonin and Norepinephrine Modulation : It may also affect serotonin and norepinephrine pathways, contributing to its stimulant effects.

Biological Activity

The biological activity of this compound has been characterized through various studies:

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Stimulant Effects | Exhibits increased locomotor activity in animal models. |

| Neurotransmitter Interaction | Modulates dopamine, serotonin, and norepinephrine levels. |

| Potential Therapeutic Uses | Investigated for use in treating certain mood disorders and ADHD. |

| Toxicity Concerns | Associated with adverse effects including anxiety, paranoia, and cardiovascular issues. |

Case Studies

Several case studies have documented the effects of this compound:

-

Case Study on Stimulant Effects :

- A study involving rodent models demonstrated that administration led to significant increases in locomotor activity, indicative of stimulant properties similar to amphetamines.

- Researchers noted dose-dependent effects on behavior, with higher doses resulting in heightened anxiety and aggressive behavior.

-

Human Case Reports :

- Reports from emergency departments have highlighted cases of severe agitation and psychosis linked to recreational use of the compound.

- Toxicological analyses showed elevated levels of the compound in patients presenting with symptoms consistent with stimulant overdose.

Research Findings

Recent studies have focused on understanding the pharmacokinetics and long-term effects of this compound:

- A study published in a pharmacology journal highlighted the compound's rapid absorption and metabolism in vivo, suggesting that it could lead to acute toxicity if misused.

- Longitudinal studies indicated potential neurotoxic effects with prolonged exposure, raising concerns about its safety profile.

Table 2: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Half-Life | Approximately 5 hours |

| Peak Plasma Concentration | Achieved within 2 hours |

| Metabolic Pathways | Primarily hepatic metabolism |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(3-Chlorophenyl)hexan-1-amine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination using precursors like 3-chlorobenzaldehyde and hexan-1-amine. For example, reductive amination with sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH ~5-6) can yield the amine, followed by HCl treatment to form the hydrochloride salt . Optimizing solvent polarity (e.g., ethanol/water mixtures) and temperature (25–40°C) enhances reaction efficiency. Purification via recrystallization in ethanol/ether mixtures improves purity (>95%) .

Q. How does the 3-chlorophenyl substituent influence the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing chlorine atom increases the compound’s lipophilicity (logP ~2.8), affecting solubility in polar solvents. Computational tools like MarvinSketch can predict pKa (~9.2 for the amine group) to guide buffer selection for biological assays. HPLC analysis (C18 column, 70:30 methanol/water with 0.1% TFA) validates purity and stability under storage conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 7.4–7.2 (m, aromatic H), δ 2.8 (t, -CH2NH2), δ 1.5–1.2 (m, hexyl chain).

- FT-IR : Bands at ~3300 cm⁻¹ (N-H stretch) and 750 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry : ESI-MS ([M+H]+ m/z ~218.1) confirms molecular weight. Cross-reference with PubChem data ensures accuracy .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the design of novel derivatives with enhanced bioactivity?

- Methodological Answer : Retrosynthetic disconnection at the amine or chlorophenyl group enables modular derivatization. For example:

- Replace the hexyl chain with cyclopropane (via [3+2] cycloaddition) to probe steric effects.

- Introduce fluorinated analogs (e.g., 3-fluorophenyl) using Pd-catalyzed cross-coupling.

- AI-driven tools (e.g., Reaxys or Pistachio databases) predict feasible pathways and prioritize high-yield routes .

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Analysis : Perform MTT assays (0.1–100 µM range) to distinguish receptor-mediated effects from nonspecific toxicity.

- Structural-Activity Studies : Compare EC50 values of analogs (e.g., para-chloro vs. meta-chloro substitution) to identify critical pharmacophores.

- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., N-dealkylation products) that may contribute to off-target effects .

Q. How do computational models predict the compound’s interaction with neurotransmitter transporters?

- Methodological Answer : Molecular docking (AutoDock Vina) using serotonin transporter (SERT) crystal structures (PDB: 5I73) identifies key binding residues (e.g., Tyr95, Asp98). Free energy calculations (MM/PBSA) quantify binding affinity (ΔG ~-8.2 kcal/mol). Validate predictions with radioligand displacement assays ([³H]citalopram) in HEK293 cells expressing SERT .

Q. What green chemistry principles apply to large-scale synthesis while minimizing waste?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing environmental impact.

- Catalysis : Use immobilized lipases for enantioselective synthesis, achieving >90% ee without heavy metals.

- Process Intensification : Continuous flow reactors reduce reaction time (2 hours vs. 12 hours batch) and improve atom economy (~85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.